tert-Butyl 2,3-dioxoindoline-1-carboxylate
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Overview
Description
tert-Butyl 2,3-dioxoindoline-1-carboxylate: is a heterocyclic compound that belongs to the indoline family. It is characterized by the presence of a tert-butyl ester group attached to the nitrogen atom of the indoline ring, along with two oxo groups at the 2 and 3 positions. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,3-dioxoindoline-1-carboxylate typically involves the reaction of indoline derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2,3-dioxoindoline-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form indoline derivatives with reduced oxo groups.
Substitution: It can participate in substitution reactions where the tert-butyl ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Oxidized indoline derivatives.
Reduction: Reduced indoline derivatives.
Substitution: Substituted indoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: tert-Butyl 2,3-dioxoindoline-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the construction of indole-based compounds, which are important in medicinal chemistry .
Biology: In biological research, this compound is used to study the structure-activity relationships of indoline derivatives. It serves as a precursor for the synthesis of bioactive molecules that can interact with biological targets .
Medicine: this compound is explored for its potential therapeutic applications. It is used in the development of drugs targeting various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of tert-Butyl 2,3-dioxoindoline-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the oxo groups and the tert-butyl ester group influences its binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl indoline-1-carboxylate: Similar structure but lacks the oxo groups at the 2 and 3 positions.
tert-Butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate: Contains a piperazine ring instead of an indoline ring.
tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate: Features a pyrazole ring instead of an indoline ring.
Uniqueness: tert-Butyl 2,3-dioxoindoline-1-carboxylate is unique due to the presence of both oxo groups and the tert-butyl ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in organic synthesis and scientific research .
Properties
Molecular Formula |
C13H13NO4 |
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Molecular Weight |
247.25 g/mol |
IUPAC Name |
tert-butyl 2,3-dioxoindole-1-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-13(2,3)18-12(17)14-9-7-5-4-6-8(9)10(15)11(14)16/h4-7H,1-3H3 |
InChI Key |
ASIDXWXJMMEZHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=O)C1=O |
Origin of Product |
United States |
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